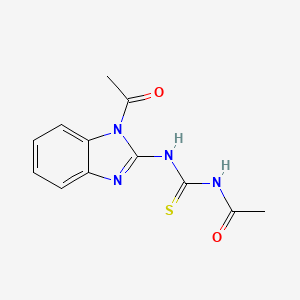
4-benzyl-1-(2,4-dimethoxybenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 2,4-dimethoxybenzyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(2,4-dimethoxybenzyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylpiperidine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-benzylpiperidine is coupled with 2,4-dimethoxybenzylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial production.
化学反应分析
Types of Reactions
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-benzyl-1-(2,4-dimethoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. It also functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters and enhancing their effects. The compound’s interaction with neurotransmitter systems makes it a valuable tool in studying neurological processes and potential therapeutic applications.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: A simpler derivative with similar monoamine releasing properties but lacking the 2,4-dimethoxybenzyl group.
2-Benzylpiperidine: Another derivative with a benzyl group attached to the piperidine ring but differing in the position of the benzyl group.
Benzylpiperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.
Uniqueness
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine is unique due to the presence of both a benzyl group and a 2,4-dimethoxybenzyl group, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with neurotransmitter systems and makes it a valuable tool in scientific research.
属性
IUPAC Name |
4-benzyl-1-[(2,4-dimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-9-8-19(21(15-20)24-2)16-22-12-10-18(11-13-22)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYTAQDFVUAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)


![4-{[(2Z)-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5683662.png)


![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5683699.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide](/img/structure/B5683710.png)

